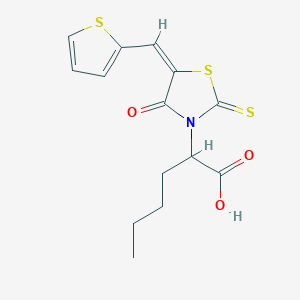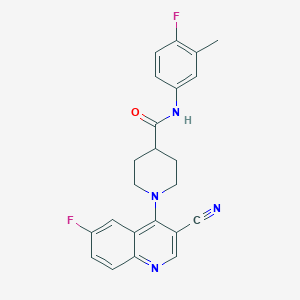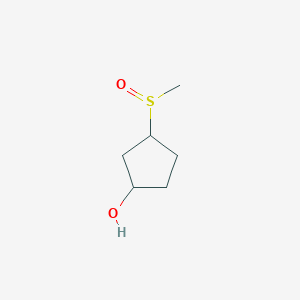![molecular formula C11H8ClNO4 B2899894 [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol CAS No. 353509-26-9](/img/structure/B2899894.png)
[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that is derived from furan and has a nitro group and a chloro group attached to its phenyl ring. This compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol varies depending on the application. In antifungal research, it is believed to inhibit fungal growth by disrupting the cell membrane and interfering with cellular processes. In anti-cancer research, it is believed to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol vary depending on the application. In antifungal research, it has been shown to inhibit the growth of certain fungi without significant toxicity to mammalian cells. In anti-cancer research, it has been shown to induce apoptosis in cancer cells without significant toxicity to normal cells. Additionally, it has been shown to have anti-inflammatory effects in certain models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol in lab experiments include its unique properties, its synthetic accessibility, and its potential applications in various fields. However, its limitations include its low solubility in water, its potential toxicity in certain concentrations, and its limited availability in some regions.
Zukünftige Richtungen
There are many future directions for research involving [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol. In antifungal research, further studies could be conducted to investigate its mechanism of action and its potential as a treatment for fungal infections. In anti-cancer research, further studies could be conducted to investigate its efficacy and potential side effects in vivo. Additionally, further studies could be conducted to investigate its potential applications in materials science and other fields.
Synthesemethoden
The synthesis of [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol involves the reaction of furan with 2-chloro-5-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution of the chloride group by the furan ring, resulting in the formation of the desired product. The purity of the compound can be improved by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol has been used in various scientific research applications due to its unique properties. It has been studied as a potential antifungal agent, as it has been shown to inhibit the growth of certain fungi. It has also been investigated as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been used in materials science research as a precursor for the synthesis of functionalized polymers and materials.
Eigenschaften
IUPAC Name |
[5-(2-chloro-5-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-10-3-1-7(13(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYBORSKJQQRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2899820.png)


![6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2899823.png)
![1-(5-Chloro-2-methoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2899824.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2899825.png)

![1-[4-(1H-indol-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2899829.png)

